4-hydroxy-1-methyl-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-1-methyl-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the class of 4-hydroxy-2-quinolones. These compounds are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Vorbereitungsmethoden
The synthesis of 4-hydroxy-1-methyl-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative.
Reaction Conditions: The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired compound.
Industrial Production: Industrial production methods may involve high-temperature transesterification or ester hydrolysis to obtain the desired product.
Analyse Chemischer Reaktionen
4-hydroxy-1-methyl-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like bromine.
Reduction: Reduction reactions may involve the use of reducing agents to modify the compound’s structure.
Substitution: Substitution reactions can occur, where specific functional groups are replaced by others, often using alkylamines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-1-methyl-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-hydroxy-1-methyl-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to various biological responses .
Vergleich Mit ähnlichen Verbindungen
4-hydroxy-1-methyl-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide can be compared with other similar compounds, such as:
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids: These compounds share a similar core structure but differ in their functional groups.
Roquinimex (linomide): Another compound with a similar structure but different biological activities.
Nalidixic Acid: A quinolone derivative with distinct pharmacological properties.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H16N2O3 |
---|---|
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
4-hydroxy-1-methyl-2-oxo-N-propylquinoline-3-carboxamide |
InChI |
InChI=1S/C14H16N2O3/c1-3-8-15-13(18)11-12(17)9-6-4-5-7-10(9)16(2)14(11)19/h4-7,17H,3,8H2,1-2H3,(H,15,18) |
InChI-Schlüssel |
DTHJHIKMMDXSAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.